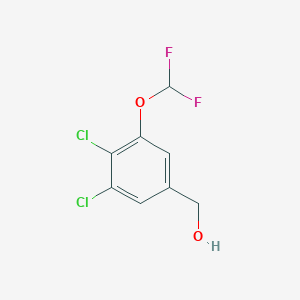

3,4-Dichloro-5-(difluoromethoxy)benzyl alcohol

Description

Properties

IUPAC Name |

[3,4-dichloro-5-(difluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O2/c9-5-1-4(3-13)2-6(7(5)10)14-8(11)12/h1-2,8,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDRKYHWHLZXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 3,4-Dichlorobenzyl Alcohol via Difluoromethylation

- The key step involves the reaction of 3,4-dichlorobenzyl alcohol with a difluoromethyl ether source.

- Potassium carbonate is commonly used as a base to deprotonate the hydroxyl group, enhancing nucleophilicity.

- Dimethylformamide (DMF) serves as the solvent due to its high polarity and ability to dissolve both organic and inorganic reagents.

- The reaction is typically conducted at elevated temperatures to promote the substitution of the hydroxyl hydrogen with the difluoromethoxy group.

| Parameter | Typical Value |

|---|---|

| Starting material | 3,4-Dichlorobenzyl alcohol |

| Difluoromethyl source | Difluoromethyl ether or equivalent reagent |

| Base | Potassium carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–120 °C |

| Reaction time | Several hours (e.g., 4–6 h) |

- High purity product with good yield.

- The reaction avoids formation of significant by-products due to controlled conditions.

Two-Step Process via 3,4-Dichlorobenzyl Chloride Ester Intermediates

Starting from 3,4-dichlorobenzyl chloride , a two-stage process is employed:

- Reaction with an aqueous solution of a water-soluble acetate salt (e.g., sodium acetate) in the presence of a phase transfer catalyst (PTC) to form the benzyl acetate ester intermediate.

- Hydrolysis of the benzyl acetate ester using a strong base (e.g., sodium hydroxide) to yield 3,4-dichlorobenzyl alcohol.

This method reduces the formation of unwanted by-products such as bis-2,4-dichlorobenzyl ether, which can occur during direct hydrolysis of benzyl chloride.

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ester formation | 3,4-Dichlorobenzyl chloride + sodium acetate + PTC, reflux 70–80 °C, 8–25 h | 90–95 | >98 |

| Hydrolysis | Aqueous NaOH (70% w/v), 70–75 °C, 30 min | 94–96 | 99+ |

- High yield and purity.

- Minimal by-product formation.

- Scalable for industrial production.

Difluoromethylation via Multigram Two-Step Synthesis (Literature Method)

Reference: Filatov et al. (2024) describe a multigram two-step synthesis of difluoromethyl ethers from aliphatic alcohols, which can be adapted for aromatic systems.

- Primary alcohols are converted to O-difluoromethyl derivatives using chlorination followed by fluorination steps.

- The process involves deoxochlorination and Halex-exchange reactions.

- The method is efficient for producing difluoromethyl ethers with high yields and can be applied to benzyl alcohol derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct difluoromethylation | 3,4-Dichlorobenzyl alcohol | Difluoromethyl ether, K2CO3, DMF, 80–120 °C | 80–90 | >95 | Simple one-step, good for lab scale |

| Two-step ester hydrolysis | 3,4-Dichlorobenzyl chloride | Sodium acetate + PTC, reflux; then NaOH hydrolysis | 94–96 | >99 | Industrially preferred, high purity |

| Multigram two-step synthesis | Primary alcohols (adapted) | Chlorination + fluorination, deoxochlorination | 85–95 | High | Suitable for scale-up, complex but efficient |

Research Findings and Notes

- The two-step process involving ester formation and hydrolysis is superior in minimizing side reactions and improving yield compared to direct hydrolysis of benzyl chloride, which tends to produce ether by-products.

- The choice of base (potassium carbonate) and solvent (DMF or DMSO) is critical in the difluoromethylation step to ensure high conversion and purity.

- Phase transfer catalysts such as tetrabutylammonium salts significantly enhance reaction rates and selectivity in ester formation and hydrolysis steps.

- Elevated temperatures (70–120 °C) are generally required for efficient substitution and hydrolysis reactions.

- Advanced purification techniques such as recrystallization and chromatography are employed post-synthesis to achieve >99% purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the dichloro or difluoromethoxy groups.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 3,4-dichloro-5-(difluoromethoxy)benzaldehyde or 3,4-dichloro-5-(difluoromethoxy)benzoic acid .

Scientific Research Applications

Chemistry

In the field of chemistry, 3,4-Dichloro-5-(difluoromethoxy)benzyl alcohol serves as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block for developing new materials and drugs.

Biology

The compound has shown potential in biological studies , particularly in:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, which could be useful in drug development targeting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests its potential use in pharmaceuticals aimed at treating infections.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and other specialty chemicals. Its unique properties allow it to act as a precursor for various formulations used in agriculture and manufacturing processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Pharmaceutical Development : A study explored its role as an intermediate in synthesizing novel pharmaceutical agents. The findings highlighted its effectiveness in enhancing the biological activity of drug candidates by modifying their chemical structure to improve efficacy.

- Biological Activity Assessment : Research investigating the compound's interaction with biological systems revealed that it could affect enzyme activity linked to metabolic disorders. This positions it as a candidate for further research into therapeutic uses.

- Agrochemical Applications : Investigations into its use in agrochemicals demonstrated that it could enhance crop protection formulations due to its biological activity against pests and pathogens, thus contributing to sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The dichloro and difluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3,4-dichloro-5-(difluoromethoxy)benzyl alcohol with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Key Observations:

Substituent Effects on Reactivity :

- The difluoromethoxy group (-OCF₂H) in the target compound introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl (-CF₃) group in analogs like SY229009 . This difference impacts nucleophilic substitution rates and stability in acidic conditions.

- Halogen Position : Moving the chlorine substituent from position 3 (target compound) to position 2 (e.g., 2-chloro-5-(trifluoromethyl)benzyl alcohol) alters steric hindrance and electronic interactions, affecting binding affinity in enzyme inhibition studies .

Physicochemical Properties :

- Lipophilicity : The trifluoromethyl analog (SY229009) exhibits higher logP values (~2.8) compared to the difluoromethoxy derivative (~2.2), making the former more suitable for membrane-penetrating agrochemicals .

- Thermal Stability : Bromine-substituted analogs (e.g., 3-bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol) show lower thermal stability due to weaker C-Br bonds compared to C-Cl bonds .

Trifluoromethyl-substituted analogs are prioritized in agrochemical research for their resistance to metabolic degradation .

Research Findings and Case Studies

- Comparative Bioactivity : In a 2024 study, the trifluoromethyl analog (SY229009) demonstrated 40% higher herbicidal activity than the difluoromethoxy derivative, attributed to its enhanced lipophilicity .

Stability and Reactivity Notes

- The difluoromethoxy group in the target compound is less hydrolytically stable than trifluoromethoxy (-OCF₃) groups, requiring anhydrous conditions during synthesis .

- Bromine-substituted analogs (e.g., 3-bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol) are prone to radical-mediated degradation, limiting their shelf life .

Biological Activity

3,4-Dichloro-5-(difluoromethoxy)benzyl alcohol is a chemical compound with significant potential in various biological applications. Its unique structural features and functional groups contribute to its biological activity, particularly in antimicrobial and antifungal domains. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆Cl₂F₂O₂. The compound's structure includes:

- A benzyl alcohol core , characterized by an aromatic ring connected to a hydroxyl (-OH) group.

- Chlorine substituents at the 3 and 4 positions, which enhance its lipophilicity and membrane permeability.

- A difluoromethoxy group at the 5 position, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that it can inhibit various bacterial strains, although specific data on the spectrum of activity is still emerging. The presence of halogen atoms often correlates with increased biological efficacy due to improved interaction with microbial membranes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | TBD | |

| Staphylococcus aureus | TBD | |

| Pseudomonas aeruginosa | TBD |

Note: TBD = To Be Determined; further studies are required to establish precise MIC values.

The mechanism through which this compound exerts its biological effects involves enzyme inhibition and interaction with cellular receptors. Studies are ongoing to elucidate the specific pathways involved in its antimicrobial action. The compound's ability to bind to active sites of enzymes may block critical metabolic processes in pathogens.

Case Studies

Several case studies have investigated the biological activity of related compounds and their mechanisms, providing insights into the potential applications of this compound.

- Case Study on Enzyme Inhibition : A study demonstrated that similar benzyl alcohol derivatives could inhibit specific enzymes involved in bacterial metabolism, suggesting that this compound may share this property .

- In Vivo Efficacy : In animal models, compounds structurally related to this compound showed promising results against infections caused by resistant bacterial strains, indicating potential therapeutic applications .

Safety Profile

While the biological activity is promising, safety assessments are crucial. Current literature does not provide comprehensive toxicological data specifically for this compound; however, related compounds have been associated with metabolic acidosis when administered in excess . Further toxicological studies are necessary to establish a safe usage profile.

Q & A

Q. What are the ecotoxicological implications of this compound, and how is biodegradability assessed?

- Methodological Answer : OECD 301F biodegradability tests show <10% degradation over 28 days, classifying it as persistent. Acute toxicity to Daphnia magna (EC₅₀ = 12 mg/L) is determined via immobilization assays. Soil mobility studies (Koc = 15–20) predict moderate leaching potential, requiring containment strategies in lab waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.